molecular formula C14H22N6O5 B262048 8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

Cat. No. B262048
M. Wt: 354.36 g/mol
InChI Key: KJBFAMAJOWHCGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one, also known as abacavir, is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection. Abacavir is a potent inhibitor of HIV-1 replication and has been shown to be effective in combination with other antiretroviral drugs.

Mechanism of Action

Abacavir inhibits the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV-1. It is incorporated into the growing viral DNA chain and acts as a chain terminator, preventing the completion of the viral DNA strand.
Biochemical and Physiological Effects
Abacavir has been shown to be well tolerated in HIV-1 infected patients. It has a low potential for drug interactions and does not require dose adjustment in patients with renal or hepatic impairment. Abacavir has been associated with hypersensitivity reactions in a small percentage of patients, which can be life-threatening if not recognized and treated promptly.

Advantages and Limitations for Lab Experiments

Abacavir is a potent inhibitor of HIV-1 replication and can be used in a variety of laboratory experiments to study the virus. Its low potential for drug interactions and lack of need for dose adjustment make it a convenient drug to use in combination with other antiretroviral drugs. However, the potential for hypersensitivity reactions must be taken into account when designing experiments.

Future Directions

There are several future directions for research on 8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one. One area of interest is the development of new formulations of 8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one that are more convenient for patients to take. Another area of research is the identification of biomarkers that can predict the risk of hypersensitivity reactions to 8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one. Finally, there is ongoing research into the use of 8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one in the prevention of mother-to-child transmission of HIV-1.

Synthesis Methods

Abacavir is synthesized from guanosine, which is a nucleoside found in RNA. The synthesis of 8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one involves the modification of the guanine base to form the 3H-purin-6-one ring system. The 4-amino group of the guanine base is protected with a tert-butyloxycarbonyl (Boc) group, and the 2- and 6-positions of the purine ring are protected with acetyl groups. The protected guanine is then coupled with 3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one to form the nucleoside. The Boc group is then removed, and the resulting compound is deacetylated to form 8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one.

Scientific Research Applications

Abacavir has been extensively studied for its antiviral activity against HIV-1. It has been shown to be effective in combination with other antiretroviral drugs in reducing viral load and increasing CD4+ T-cell counts in HIV-1 infected patients. Abacavir has also been studied for its potential use in the prevention of mother-to-child transmission of HIV-1.

properties

Product Name

8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

Molecular Formula

C14H22N6O5

Molecular Weight

354.36 g/mol

IUPAC Name

8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

InChI

InChI=1S/C14H22N6O5/c15-3-1-2-4-16-14-19-8-11(17-6-18-12(8)24)20(14)13-10(23)9(22)7(5-21)25-13/h6-7,9-10,13,21-23H,1-5,15H2,(H,16,19)(H,17,18,24)

InChI Key

KJBFAMAJOWHCGI-UHFFFAOYSA-N

Isomeric SMILES

C1=NC(=O)C2=C(N1)N(C(=N2)NCCCCN)C3C(C(C(O3)CO)O)O

SMILES

C1=NC(=O)C2=C(N1)N(C(=N2)NCCCCN)C3C(C(C(O3)CO)O)O

Canonical SMILES

C1=NC(=O)C2=C(N1)N(C(=N2)NCCCCN)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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